Gsk591 mechanism of action
Gsk591 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of GSK591
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
GSK591 is a potent and highly selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5)[1][2]. PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins[3]. This post-translational modification plays a critical role in the regulation of numerous cellular processes, including gene transcription, mRNA splicing, signal transduction, and DNA repair.
GSK591 exerts its inhibitory effect by targeting the PRMT5/MEP50 (methylosome protein 50) complex. MEP50 is a WD40 repeat-containing protein that is essential for the methyltransferase activity of PRMT5[3]. By inhibiting this complex, GSK591 prevents the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the arginine residues of PRMT5 substrates.
Key substrates of PRMT5 include histone H4 at arginine 3 (H4R3), histone H3 at arginine 8 (H3R8), and spliceosomal proteins such as SmD3[2][3][4]. The symmetric dimethylation of these substrates by PRMT5 is generally associated with transcriptional repression. Consequently, inhibition of PRMT5 by GSK591 leads to a reduction in these repressive histone marks, resulting in altered gene expression. For instance, GSK591 treatment has been shown to decrease the levels of H4R3me2s at specific gene promoters[4][5].
Downstream, the inhibition of PRMT5 by GSK591 has been demonstrated to impact critical signaling pathways involved in cell proliferation and survival. Notably, GSK591 has been shown to suppress the Akt/GSK3β signaling pathway, leading to the downregulation of Cyclin D1 and Cyclin E1, which are key regulators of the cell cycle[6]. This ultimately results in the inhibition of cancer cell proliferation.
Quantitative Data Summary
The following table summarizes the key quantitative data for GSK591 based on in vitro and cellular assays.
| Parameter | Value | Assay Type | Substrate/Cell Line | Reference |
| IC50 | 4 nM | Cell-free enzymatic assay | PRMT5 | [1][2] |
| IC50 | 11 nM | In vitro biochemical assay | PRMT5/MEP50 complex, Histone H4 | [2][3] |
| EC50 | 56 nM | Cellular assay | Symmetric arginine methylation of SmD3 in Z-138 cells | [2][3] |
Signaling Pathway and Experimental Workflow Diagrams
GSK591 Mechanism of Action on the PRMT5 Signaling Pathway
Caption: GSK591 inhibits the PRMT5/MEP50 complex, leading to reduced methylation of substrates like Histone H4 and SmD3, and suppression of the pro-proliferative Akt/GSK3β/Cyclin D1 signaling pathway.
Experimental Workflow: Western Blot Analysis of GSK591 Target Engagement
Caption: A typical workflow for assessing the effect of GSK591 on protein expression and phosphorylation levels using Western blotting.
Experimental Protocols
In Vitro PRMT5 Enzymatic Assay
This protocol is a representative method for determining the in vitro potency of GSK591 against the PRMT5/MEP50 complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (substrate)
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S-Adenosyl-L-[methyl-³H]-methionine
-
GSK591
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Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)
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Scintillation fluid and counter
Procedure:
-
Prepare a serial dilution of GSK591 in DMSO.
-
In a 96-well plate, add the assay buffer, PRMT5/MEP50 complex, and the histone H4 peptide substrate.
-
Add the diluted GSK591 or DMSO (vehicle control) to the respective wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding S-Adenosyl-L-[methyl-³H]-methionine.
-
Incubate the reaction mixture for 1 hour at 30°C.
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each GSK591 concentration and determine the IC50 value using a suitable data analysis software.
Cellular Symmetric Dimethylation Assay (Western Blot)
This protocol describes how to measure the effect of GSK591 on the symmetric dimethylation of a known PRMT5 substrate, SmD3, in cultured cells.
Materials:
-
Z-138 cells (or other suitable cell line)
-
GSK591
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-sDMA (symmetric dimethylarginine), anti-SmD3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Seed Z-138 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of GSK591 or DMSO for 48-72 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with anti-SmD3 and anti-β-actin antibodies for normalization.
-
Quantify the band intensities to determine the EC50 value of GSK591 for the inhibition of SmD3 symmetric dimethylation.
Cell Viability Assay (CCK-8)
This protocol outlines a method to assess the effect of GSK591 on the proliferation of cancer cells.
Materials:
-
Lung cancer cell lines (e.g., A549, H1299)
-
GSK591
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 2 x 10³ cells per well in a 96-well plate and allow them to attach overnight[7].
-
Treat the cells with a range of concentrations of GSK591 or vehicle control for 4 days[6].
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C[7].
-
Measure the absorbance at 450 nm using a microplate reader[7].
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is for investigating the effect of GSK591 on the enrichment of the H4R3me2s mark at specific gene promoters.
Materials:
-
Cells treated with GSK591 or vehicle
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-H4R3me2s antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
-
qPCR master mix and instrument
Procedure:
-
Treat cells with GSK591 or vehicle for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and lyse them to release chromatin.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-H4R3me2s antibody or a negative control IgG.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific to the promoter regions of interest to quantify the enrichment of H4R3me2s. Analyze the data relative to the input DNA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GSK591 | Structural Genomics Consortium [thesgc.org]
- 4. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
